molecular formula C7H7BrOS B3060364 3-Bromophenylmethylsulfoxide CAS No. 29959-92-0

3-Bromophenylmethylsulfoxide

Cat. No. B3060364
CAS RN: 29959-92-0
M. Wt: 219.1 g/mol
InChI Key: FAGYVSVOUYMGTM-UHFFFAOYSA-N
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Description

3-Bromophenylmethylsulfoxide is a chemical compound with the molecular formula C7H7BrOS . Its molecular weight is 219.1 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromophenylmethylsulfoxide can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is a central technique used for the analysis of molecular structures of unknown compounds. It manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

3-Bromophenylmethylsulfoxide: can serve as a fluorescent probe due to its unique optical properties. Researchers use it to visualize biological processes, detect specific molecules, and study cellular structures. By attaching a fluorophore to this compound, scientists can track cellular events, such as protein localization, enzyme activity, or ion concentrations, in real time .

Organic Synthesis and Asymmetric Transformations

As a chiral sulfoxide, 3-Bromophenylmethylsulfoxide finds applications in asymmetric synthesis. It acts as a chiral auxiliary, facilitating enantioselective transformations. Chemists use it to create complex molecules with high stereochemical control. The sulfoxide group can be easily oxidized or reduced, allowing for versatile functional group manipulations .

Metal-Catalyzed Reactions

The bromine atom in 3-Bromophenylmethylsulfoxide enables metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig aminations are examples where this compound serves as a ligand or a directing group. These reactions allow the construction of carbon-carbon and carbon-heteroatom bonds, essential in drug discovery and materials science .

Biological Studies and Pharmacology

Researchers investigate the biological effects of 3-Bromophenylmethylsulfoxide to understand its interactions with enzymes, receptors, and cellular pathways. It may exhibit anti-inflammatory, antioxidant, or anticancer properties. Additionally, its structural similarity to other bioactive compounds makes it valuable for structure-activity relationship (SAR) studies .

Materials Science and Liquid Crystals

The rigid aromatic structure of 3-Bromophenylmethylsulfoxide contributes to its use in liquid crystal materials. Liquid crystals find applications in displays, sensors, and optical devices. By modifying the substituents on the phenyl ring, researchers tailor the liquid crystal properties for specific applications .

Environmental Chemistry and Analytical Methods

Sulfoxides like 3-Bromophenylmethylsulfoxide can act as environmental markers. Scientists use them to trace pollution sources, study degradation pathways, and monitor environmental contamination. Analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), help detect and quantify these compounds in environmental samples .

Mechanism of Action

Target of Action

3-Bromophenylmethylsulfoxide is a compound that belongs to the sulfonamide group . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, in general, are known to inhibit bacteria through competitive inhibition of bacterial dna synthesis . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it’s plausible that it interferes with the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential components for their growth and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability . For instance, physiologically based finite time pharmacokinetic (PBFTPK) models can be used to explore bioavailability and bioequivalence .

Result of Action

Based on the known actions of sulfonamides, it can be inferred that the compound’s action results in the inhibition of bacterial growth . This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial DNA production .

Action Environment

The action, efficacy, and stability of 3-Bromophenylmethylsulfoxide can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity .

properties

IUPAC Name

1-bromo-3-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYVSVOUYMGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591876
Record name 1-Bromo-3-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylmethylsulfoxide

CAS RN

29959-92-0
Record name 1-Bromo-3-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methanesulfinylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromothioanisol (0.5 g, 2.46 mmol) was added to methylene chloride (12 mL) and chilled to 0° C. To this was added 3-chloroperoxybenzoic acid (0.467 g, 2.71 mmol). The m-CPBA did not dissolve completely. The mixture was stirred overnight. The reaction was quenched with a saturated sodium thiosulfate (30 mL) solution. The product was extracted with EtOAc (3×20 mL). The organic fractions were combined, washed with brine (20 mL), and dried with sodium sulfate. The organic was then concentrated to yield 0.912 g (81%) 1-bromo-3-methanesulfinyl-benzene. 1HNMR (methylene chloride-d2) δ 7.83 (t, J=2.0 Hz, 1H), 7.66 (d, J=7.6 Hz, 1H), 7.57 (d, J=8.3 Hz, 1H), 7.44 (t, J=7.9 Hz, 1H), 2.77 (s, 3H); LC-MS RT: 1.28, [M+H]+: 219.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.467 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-bromothioanisole (4.9687 g, 0.0245 mmol) and MCPBA (5.066 g, %) was stirred at room temperature. After 4 h, extractive EtOAc/H2O workup followed by flash chromatography (EtOAc/Hexanes, 50:50) provided the title compound (3.725 g, 69%) as an oil. 1H NMR (DMSO, 400 MHz): 7.80 (br s, 1H), 7.61 (d, J=8.01 Hz, 1H), 7.53 (d, J=8.01 Hz, 1H), 7.39 (t, J=8.01 Hz, 1H), 2.72 (s, 3H).
Quantity
4.9687 g
Type
reactant
Reaction Step One
Name
Quantity
5.066 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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